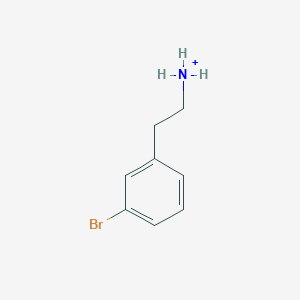
2-(3-Bromophenyl)ethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)ethylazanium is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethylazanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)ethylazanium typically involves the bromination of a phenyl ring followed by the introduction of an ethylazanium group. One common method is the electrophilic bromination of phenyl ethylamine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)ethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bromophenyl oxides.
Reduction: Formation of phenylethylamine.
Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromophenyl)ethylazanium has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)ethylazanium involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the ethylazanium group can engage in ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenylethylamine: Similar structure but lacks the ethylazanium group.
3-Bromophenylethylamine: Bromine atom is positioned differently on the phenyl ring.
4-Bromophenylethylamine: Bromine atom is positioned at the para position on the phenyl ring.
Uniqueness
2-(3-Bromophenyl)ethylazanium is unique due to the presence of both the bromine atom and the ethylazanium group, which confer distinct chemical and biological properties. This combination allows for specific interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11BrN+ |
|---|---|
Poids moléculaire |
201.08 g/mol |
Nom IUPAC |
2-(3-bromophenyl)ethylazanium |
InChI |
InChI=1S/C8H10BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2/p+1 |
Clé InChI |
ORHRHMLEFQBHND-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






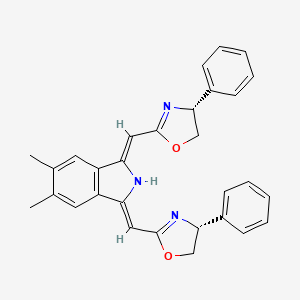
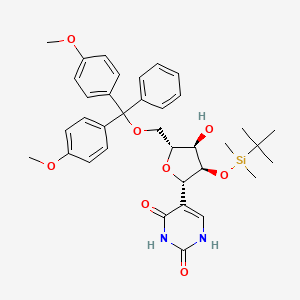
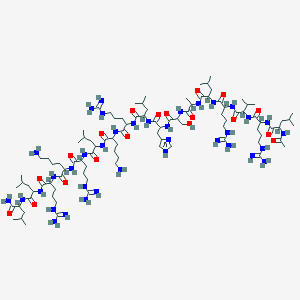
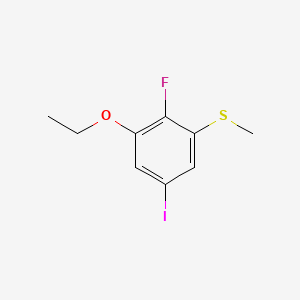
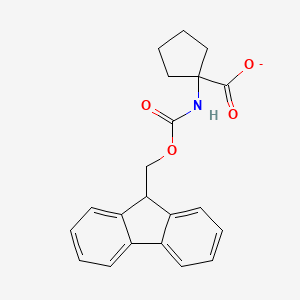
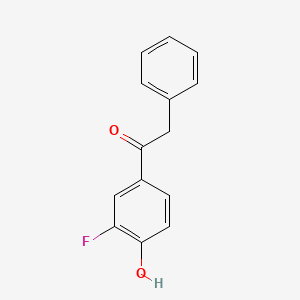
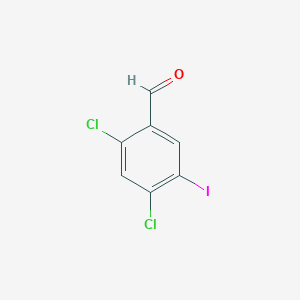
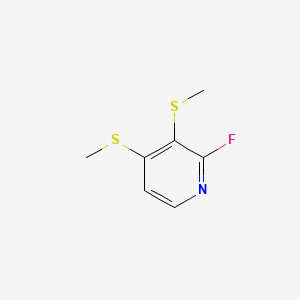

![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
